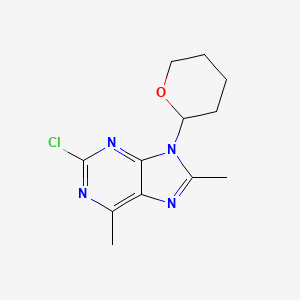
2-Chloro-6,8-dimethyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6,8-dimethyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of chlorine, methyl groups, and a tetrahydropyran moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,8-dimethyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multi-step organic reactions. A common approach might include:
Starting Material: Begin with a suitable purine derivative.
Chlorination: Introduce the chlorine atom at the 2-position using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: Introduce methyl groups at the 6 and 8 positions using methylating agents such as methyl iodide in the presence of a base.
Tetrahydropyran Introduction: Attach the tetrahydropyran moiety through a nucleophilic substitution reaction, possibly using tetrahydropyranyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the methyl groups or the tetrahydropyran moiety.
Reduction: Reduction reactions might target the chlorine atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the purine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
2-Chloro-6,8-dimethyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine could have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying purine metabolism or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the chlorine, methyl, and tetrahydropyran groups could affect its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloroadenine: A purine derivative with a chlorine atom at the 2-position.
6,8-Dimethylpurine: A purine derivative with methyl groups at the 6 and 8 positions.
9-(Tetrahydro-2H-pyran-2-yl)adenine: A purine derivative with a tetrahydropyran moiety at the 9-position.
Uniqueness
2-Chloro-6,8-dimethyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is unique due to the combination of chlorine, methyl, and tetrahydropyran groups, which may confer distinct chemical and biological properties compared to other purine derivatives.
Properties
CAS No. |
838821-23-1 |
|---|---|
Molecular Formula |
C12H15ClN4O |
Molecular Weight |
266.73 g/mol |
IUPAC Name |
2-chloro-6,8-dimethyl-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C12H15ClN4O/c1-7-10-11(16-12(13)14-7)17(8(2)15-10)9-5-3-4-6-18-9/h9H,3-6H2,1-2H3 |
InChI Key |
VVJXQHZHJMWRLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)N(C(=N2)C)C3CCCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol](/img/structure/B11852845.png)
![Tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B11852846.png)
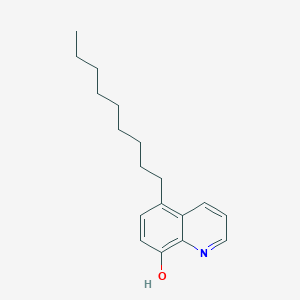

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11852859.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11852863.png)
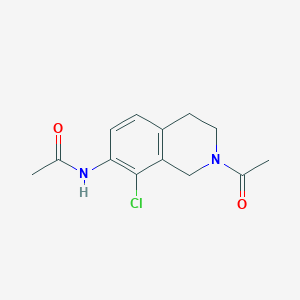
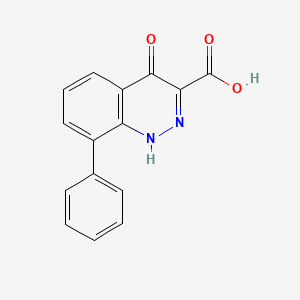
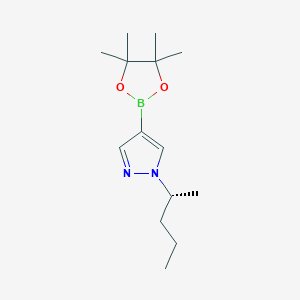
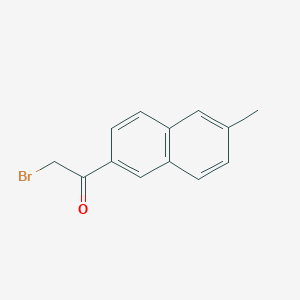
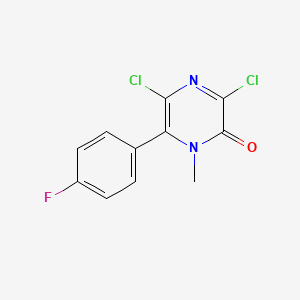
![10-Phenyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11852917.png)

